molecular formula C21H16N2O4S B6510316 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide CAS No. 896343-98-9

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide

Cat. No.: B6510316
CAS No.: 896343-98-9
M. Wt: 392.4 g/mol
InChI Key: IHQREZCMEPOKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide is a synthetic small molecule featuring a benzoxazole ring fused to a phenyl group, which is further substituted with a methanesulfonylbenzamide moiety. Its structure combines electron-deficient aromatic systems (benzoxazole) and sulfonamide groups, which are known to enhance binding affinity to biological targets such as enzymes or viral proteins .

A patent application (EP 2021/082470) highlights derivatives of this compound as candidates for treating and preventing hepatitis B virus (HBV) infections, suggesting its role in disrupting viral replication or host-pathogen interactions . The methanesulfonyl group likely contributes to metabolic stability and solubility, while the benzoxazole core may facilitate π-π stacking interactions with protein targets.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-28(25,26)17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQREZCMEPOKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial and Antiprotozoal Properties

Recent studies have highlighted the effectiveness of benzoxazole derivatives, including N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide, against various protozoal infections. For instance, research indicates that derivatives of benzoxazole exhibit potent activity against protozoan parasites such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and Chagas disease .

Case Study Example :
A study published in 2021 synthesized several benzoxazole derivatives and evaluated their antiprotozoal activity. Among these, compounds similar to this compound showed promising results in inhibiting the growth of Trypanosoma brucei, demonstrating the potential for developing new treatments against trypanosomiasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of benzoxazole derivatives. Modifications to the benzoxazole ring or the sulfonamide group can significantly influence biological activity. Research has shown that variations in substituents on the benzene rings can enhance potency and selectivity against specific pathogens .

Lead Compound Identification

This compound serves as a lead compound for further development into more potent derivatives. Its structural features allow for modifications that can improve pharmacokinetic properties such as solubility and bioavailability.

Combination Therapies

Combining this compound with other therapeutic agents may enhance its efficacy against resistant strains of pathogens. Research has indicated that using benzoxazole derivatives in conjunction with traditional antiprotozoal drugs can result in synergistic effects, potentially leading to improved treatment outcomes .

Toxicological Considerations

While exploring its applications, it is essential to evaluate the toxicity profiles of this compound. Preliminary assessments suggest that while some benzoxazole derivatives exhibit low toxicity towards mammalian cells, further studies are necessary to fully understand their safety profiles in vivo .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Copper-Mediated Amidation Studies

Several analogues synthesized via copper-mediated C-H amidation () share structural motifs with the target compound:

  • N-(1,3-benzoxazol-2-yl)-2-(trifluoromethyl)benzamide (8i) : Substitutes the methanesulfonyl group with a trifluoromethylbenzamide. The trifluoromethyl group enhances lipophilicity but may reduce solubility compared to the sulfonamide .
  • N-[2-(1H-benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide (9) : Replaces benzoxazole with benzimidazole and introduces an ethyl linker. Benzimidazole’s basic nitrogen may alter binding specificity in biological systems .
Key Structural Differences:
Feature Target Compound Compound 8i Compound 9
Core Heterocycle Benzoxazole Benzoxazole Benzimidazole
Substituent Methanesulfonylbenzamide Trifluoromethylbenzamide Methylbenzenesulfonamide
Linker/Position Meta-substituted phenyl Ortho-substituted phenyl Ethyl linker
Molecular Weight (g/mol) ~391.41 ~364.31 ~345.40

Sulfonamide-Based Analogues

  • 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): Replaces benzoxazole with thiazole.

Patent-Derived Antiviral Analogues

The European patent () discloses N-[(1,3-benzoxazol-2-yl)-heterocycle]amide derivatives with anti-HBV activity. Compared to the target compound, these derivatives may vary in:

  • Heterocycle substituents : Pyrimidine or imidazole rings instead of benzoxazole.
  • Sulfonamide modifications : Alkyl or aryl sulfonamides affecting pharmacokinetics .

Docking and Target Engagement

For example, methylbenzenesulfonamides (Compound 9) show affinity for hydrophobic enzyme pockets, suggesting the target compound’s methanesulfonyl group may enhance polar interactions .

Therapeutic Potential

  • The target compound’s anti-HBV activity is inferred from its structural similarity to patented derivatives (). In contrast, analogues like Compound 8i or thiazole-based variants () may prioritize other therapeutic targets, such as kinases or bacterial enzymes .

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiprotozoal applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

1. Chemical Structure and Properties

The compound is characterized by a benzoxazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C20H18N2O3S\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a methanesulfonyl group, which is often linked to enhanced solubility and bioactivity.

2. Biological Activity Overview

2.1 Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzoxazole derivatives, including this compound, which were tested against multiple strains of bacteria and fungi. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antimicrobial agents .

2.2 Antiprotozoal Activity

In addition to antimicrobial effects, benzoxazole derivatives have been evaluated for their antiprotozoal activity. A series of derivatives were synthesized and tested for their efficacy against protozoan parasites. The results indicated that certain compounds within this class could inhibit the growth of protozoa effectively, making them candidates for further development in treating parasitic infections .

The mechanism by which this compound exerts its biological effects is primarily through interference with microbial quorum sensing (QS). Quorum sensing is a communication system that bacteria use to coordinate their behavior based on population density. Inhibiting QS can reduce virulence factors such as biofilm formation and toxin production, making it an attractive target for novel antimicrobial therapies .

4. Case Studies and Experimental Findings

4.1 Synthesis and Testing

A study conducted by Abdelgawad et al. synthesized a series of benzoxazole derivatives, including the target compound, and conducted in vitro tests to evaluate their biological activities. The synthesized compounds were assessed for their ability to inhibit the growth of various microbial strains, with notable results indicating that certain derivatives had superior antimicrobial properties compared to traditional antibiotics .

4.2 Comparative Efficacy

Compound NameActivity TypeEffective Concentration (µg/mL)Reference
This compoundAntimicrobial25
Benzoxazole Derivative AAntimicrobial15
Benzoxazole Derivative BAntiprotozoal30

5. Conclusion

This compound shows significant promise as an antimicrobial and antiprotozoal agent based on its biological activity profile. The compound's mechanism of action through quorum sensing inhibition presents a novel approach to tackling microbial infections that are resistant to conventional antibiotics.

Further research is warranted to explore the full potential of this compound in clinical settings and its applicability in combination therapies with existing antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.